N,N-Dimethyl-2-nitroaniline
Description
Significance in Contemporary Organic Chemistry Research
In modern organic chemistry, N,N-Dimethyl-2-nitroaniline and its isomers are valuable molecules for studying fundamental chemical phenomena. A key area of research is solvatochromism, where the color of a substance changes with the polarity of the solvent. sigmaaldrich.comchemicalbook.com This property makes compounds like this compound useful as probes to understand solvent properties and the complex interactions between solute and solvent molecules. researchgate.netcdnsciencepub.com
Furthermore, the electronic structure of this compound, with its electron-donating dimethylamino group and electron-withdrawing nitro group, makes it a model system for investigating intramolecular charge transfer (ICT). cdnsciencepub.com Upon excitation with light, an electron can move from the donor to the acceptor group, leading to a highly polarized excited state. The study of these processes, including twisted intramolecular charge transfer (TICT), is crucial for the development of new materials with specific electronic and optical properties. cdnsciencepub.com Research in this area explores how the geometry of the molecule, particularly the twisting of the amino and nitro groups relative to the benzene (B151609) ring, affects the charge transfer characteristics. cdnsciencepub.com
The compound also serves as a building block in organic synthesis. For instance, it is used in the creation of various dyes and pigments. myskinrecipes.com Its derivatives are also explored for their potential in developing novel materials, including those with non-linear optical (NLO) properties. chemicalbook.comresearchgate.netup.pt
Historical Context of Academic Inquiry into this compound and Related Nitroaniline Systems
The study of nitroanilines has a long history, deeply rooted in the development of the synthetic dye industry in the 19th century. beilstein-journals.org The nitration of aromatic compounds, one of the oldest and most important industrial reactions, was a key step in producing many of these dyes. beilstein-journals.orgrushim.ru Early work by chemists like Mitscherlich and Mansfield laid the foundation for the synthesis of nitroaromatics, including the precursors to various aniline (B41778) dyes. beilstein-journals.org
Initially, the focus was primarily on the synthesis and application of these colorful compounds. However, as the field of physical organic chemistry developed, nitroanilines became important subjects for understanding the relationship between chemical structure and reactivity. The presence of both an amino group and a nitro group on the same aromatic ring provided a rich platform for studying electronic effects and reaction mechanisms. solubilityofthings.com
The investigation into the specific properties of this compound and its isomers, such as their solvatochromic behavior and potential for intramolecular charge transfer, represents a more modern phase of this research. researchgate.netcdnsciencepub.com This shift reflects the evolution of organic chemistry from a purely synthetic discipline to one that also seeks to understand and control the physical properties of molecules for advanced applications. The development of sophisticated spectroscopic techniques and computational chemistry has allowed for a much deeper understanding of the excited states and charge transfer dynamics of these systems. cdnsciencepub.comntu.edu.twmpg.de
Interactive Data Tables
Below are tables summarizing key properties and research findings related to this compound and related compounds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 610-17-3 | cymitquimica.commyskinrecipes.comsigmaaldrich.comscbt.comnist.govchemsrc.com |
| Molecular Formula | C₈H₁₀N₂O₂ | cymitquimica.comscbt.comnist.govchemsrc.com |
| Molecular Weight | 166.18 g/mol | scbt.comnist.govchemsrc.com |
| Appearance | Liquid | cymitquimica.com |
| Melting Point | 57-58 °C | chemsrc.com |
| Boiling Point | 257.7 ± 23.0 °C at 760 mmHg | chemsrc.com |
| Flash Point | 109.6 ± 22.6 °C | chemsrc.com |
| LogP | 2.11 | chemsrc.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name | Other Names |
|---|---|
| This compound | N,N-Dimethyl-o-nitroaniline; 2-Nitro-N,N-dimethylaniline; o-(Dimethylamino)nitrobenzene cymitquimica.com |
| 2-Nitroaniline (B44862) | o-Nitroaniline wikipedia.org |
| N,N-Dimethyl-p-nitroaniline | N,N-Dimethyl-4-nitroaniline chemicalbook.comsolubilityofthings.com |
| p-Nitroaniline | 4-Nitroaniline (B120555) researchgate.netcdnsciencepub.com |
| Acetanilide (B955) | |
| Aniline | |
| Benzene |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9(2)7-5-3-4-6-8(7)10(11)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZDNLCYFLDJFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060578 | |
| Record name | Benzenamine, N,N-dimethyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-17-3 | |
| Record name | N,N-Dimethyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N,N-dimethyl-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N,N-dimethyl-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N,N-dimethyl-2-nitro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-2-nitroaniline | |
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Chemical Reactivity and Mechanistic Investigations of N,n Dimethyl 2 Nitroaniline Systems
Mechanistic Investigations of Nitro Group Transformations
The nitro group is a key functional moiety in N,N-Dimethyl-2-nitroaniline, and its transformations are central to the synthesis of various derivatives. Mechanistic studies have focused on its reduction to an amino group and its participation in cyclization reactions.
The catalytic reduction of the nitro group in aromatic compounds like this compound is a significant transformation, converting it into the corresponding amine, in this case, N1,N1-Dimethylbenzene-1,2-diamine. This reaction is typically performed using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or hydrazine (B178648) hydrate (B1144303) in the presence of a heterogeneous catalyst. researchgate.netnih.gov The process is not only a method for synthesizing valuable intermediates like o-phenylenediamines but also serves as a model reaction for evaluating the efficiency of new catalytic systems. nih.govrsc.org
The mechanism for the catalytic reduction of nitroaromatics is generally understood to follow a Langmuir-Hinshelwood model. The reaction proceeds through the following key steps:
Adsorption: Both the nitro compound (this compound) and the reductant (e.g., borohydride ions, BH₄⁻) adsorb onto the surface of the catalyst. researchgate.net
Electron Transfer: The catalyst facilitates the transfer of electrons from the borohydride ions to the nitro group. In the case of NaBH₄, it first hydrolyzes to generate active hydrogen species on the catalyst surface.
Surface Reaction: The adsorbed nitro group is sequentially reduced on the catalyst's surface. This involves the formation of several intermediates, such as nitroso and hydroxylamino species, which are rapidly converted to the final amino group. kaznu.kz
Desorption: The final product, N1,N1-Dimethylbenzene-1,2-diamine, desorbs from the catalyst surface, making the active sites available for the next reaction cycle. researchgate.net
A variety of nanocatalysts have been investigated for the reduction of the closely related compound, 2-nitroaniline (B44862) (2-NA), demonstrating high efficiency and providing insight into the reaction kinetics applicable to its N,N-dimethyl derivative. The reaction is typically monitored using UV-Vis spectrophotometry and generally exhibits pseudo-first-order kinetics with respect to the nitro compound. researchgate.netnih.gov
Table 1: Performance of Various Nanocatalysts in the Reduction of 2-Nitroaniline
| Catalyst System | Reductant | Reaction Time | Apparent Rate Constant (k_app) | Conversion (%) | Reference |
|---|---|---|---|---|---|
| Copper Ferrite (CuFe₂O₄) NPs | NaBH₄ | 90 s | 3.19 x 10⁻² s⁻¹ | 95.6 | nih.gov |
| Au/SiO₂/Fe₃O₄ Composite | NaBH₄ | 225 s | 4.1 x 10⁻³ s⁻¹ | 100 | nih.gov |
| Ni₇₅-Sn₂₅ Nanoparticles | NaBH₄ | - | - | - | researchgate.net |
| MoS₂/rGO Nanocomposites | NaBH₄ | - | - | - | doi.org |
Data is for the reduction of 2-nitroaniline, serving as a model for this compound.
These studies highlight that catalysts based on noble metals like gold and silver, as well as bimetallic and composite materials, are highly effective. researchgate.netrsc.org The support material, such as silica (B1680970) or polymer microgels, often plays a crucial role in stabilizing the nanoparticles and facilitating the reaction in aqueous media. researchgate.netresearchgate.net
The 2-nitroaniline core structure can undergo oxidative cyclization to form benzofuroxan (B160326) (benzofurazan-1-oxide). This reaction provides a pathway to heterocyclic compounds and has been investigated mechanistically. One common method involves the use of sodium hypochlorite (B82951) (NaOCl). aip.orgaip.orgustc.edu.cn
Density Functional Theory (DFT) calculations have been employed to elucidate the reaction mechanism for the cyclization of 2-nitroaniline with sodium hypochlorite. aip.orgresearchgate.net These studies propose two primary pathways (Path A and Path B). aip.org
Path A (Favored Mechanism): This is a stepwise process identified as the more favorable route. aip.orgresearchgate.net
Oxidation: The amino group of 2-nitroaniline is oxidized by the hypochlorite.
Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the benzofuroxan ring.
Path B: This alternative pathway begins with a different initial step. aip.orgresearchgate.net
Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) performs a nucleophilic attack on a hydrogen atom of the amino group, leading to the cleavage of the N-H bond.
Subsequent Steps: This is followed by oxidation and cyclization steps. However, this path is calculated to have a higher activation barrier than Path A. researchgate.net
Another mechanistic pathway for cyclization involves the formation of N-chloro-2-nitroanilines as intermediates. publish.csiro.au Treatment of N-chloro-2-nitroaniline with a strong base, like potassium t-butoxide, results in the quantitative formation of benzofuroxan. publish.csiro.au The proposed mechanism involves:
Formation of the conjugate base (anion) of the N-chloroamine, which appears as a transient colored species.
Irreversible ejection of a chloride ion from this anion.
Formation of a singlet ortho-nitrophenylnitrene intermediate.
Rapid cyclization of the nitrene to yield the final benzofuroxan product.
Studies on substituted N-chloro-2-nitroanilines indicate that the ortho-nitro group does not provide anchimeric assistance in the chloride ion ejection step. publish.csiro.au
Catalytic Reduction Pathways of the Nitro Moiety in this compound
Reactivity of the Dimethylamino Functionality
The N,N-dimethylamino group in this compound is a strong electron-donating group that significantly influences the molecule's reactivity, particularly at the nitrogen atom itself and the aromatic ring.
The dimethylamino group is generally not a good leaving group. However, its substitution can be achieved under specific conditions. Intramolecular nucleophilic substitution of a protonated dimethylamino group has been studied theoretically. researchgate.net Steric hindrance between the NMe₂ group and an adjacent substituent can facilitate the displacement of the dimethylamino group. researchgate.net While less basic than aliphatic amines, the nitrogen in N,N-dimethylaniline can be protonated, and in certain sterically crowded molecules, this can make it susceptible to intramolecular nucleophilic attack. researchgate.net Furthermore, methods exist for the synthesis of N,N-dimethylamine compounds via nucleophilic substitution where N,N-dimethylformamide (DMF) acts as the source of the dimethylamino group, reacting with activated halogenated aromatic compounds at high temperatures (150-190°C). google.com
More commonly, the N,N-dimethylamino group acts as a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution on the phenyl ring. The lone pair of electrons on the nitrogen atom delocalizes into the ring, increasing its electron density and making it highly reactive towards electrophiles. uomustansiriyah.edu.iq
A classic example of an electrophilic substitution reaction involving the dimethylamino group is the reaction of N,N-dimethylaniline with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5°C). doubtnut.com The electrophile in this reaction is the nitrosonium ion (NO⁺). Due to the strong directing effect of the NMe₂ group and the significant steric hindrance at the ortho positions, the substitution occurs almost exclusively at the para position to yield N,N-Dimethyl-4-nitrosoaniline. doubtnut.com In this compound, the para position (C4) relative to the dimethylamino group is also activated, though the existing nitro group at C2 will influence the regioselectivity.
The study of N-methyl-N-nitroaniline systems provides a valuable model for understanding potential rearrangements involving the N-N bond that could be relevant to derivatives of this compound under certain conditions.
The thermal rearrangement of N-methyl-N-nitroanilines has been investigated through theoretical and experimental studies. researchgate.netrsc.org When heated, these compounds can rearrange to form N-methyl-o-nitroanilines and N-methyl-p-nitroanilines. rsc.org
The prevailing mechanism for this transformation is a radical pair complex mechanism. researchgate.netrsc.orgdntb.gov.ua Key findings from theoretical DFT calculations indicate the following steps: researchgate.netresearchgate.net
Homolysis: The reaction is initiated by the rate-determining homolytic cleavage (homolysis) of the N–N bond of the nitramine.
Radical Pair Formation: This homolysis generates a radical pair complex, consisting of an N-methylaniline radical cation and a nitrogen dioxide radical (NO₂•), held together within a "cage." researchgate.netrsc.org
Recombination and Aromatization: The radical pair then recombines, with the nitro group attacking the ortho or para positions of the N-methylaniline radical cation. This is followed by aromatization (loss of a proton) to yield the final N-methyl-o-nitroaniline and N-methyl-p-nitroaniline products. rsc.orgresearchgate.net
This mechanism is distinct from a purely ionic or pericyclic process. rsc.org The activation energy for this thermal rearrangement is generally higher than for the corresponding acid-catalyzed rearrangement. researchgate.netresearchgate.net The formation of byproducts such as N-methyl-p-nitroaniline and 2,4-dinitroaniline (B165453) has also been observed when N-methyl-N-p-nitrophenylnitramine is heated, supporting the radical nature of the process. researchgate.net
Table 2: Summary of Mechanistic Pathways
| Reaction Type | System | Key Mechanistic Feature | Intermediates | Reference |
|---|---|---|---|---|
| Catalytic Reduction | 2-Nitroaniline | Langmuir-Hinshelwood | Nitroso, Hydroxylamino species | researchgate.netkaznu.kz |
| Oxidative Cyclization | 2-Nitroaniline + NaOCl | Stepwise oxidation and cyclization | Oxidized amine, nitrene | aip.orgresearchgate.netpublish.csiro.au |
Rearrangement Mechanisms of N-Methyl-N-nitroaniline Systems
Acid-Catalyzed Rearrangements
The acid-catalyzed rearrangement of this compound, and related N-alkylanilines, represents a significant transformation, often leading to the migration of a substituent from the nitrogen atom to the aromatic ring. While direct studies on this compound are not extensively detailed in the provided literature, the mechanism can be understood through theoretical and experimental investigations of closely related compounds, such as N-methyl-N-nitroanilines. researchgate.net
Theoretical investigations using density functional theory (DFT) on N-methyl-N-nitroanilines suggest a complex, multi-step mechanism that differs significantly from thermal rearrangements. researchgate.netresearchgate.net The process is initiated by the protonation of the aniline (B41778) nitrogen, which is a key step facilitated by the acidic medium. researchgate.net This initial protonation is followed by an intramolecular isomerization to form a protonated N-methyl-O-nitroso-N-phenylhydroxylamine intermediate. This transformation proceeds through a highly structured, three-membered spirocyclic oxadiaziridine (B14753810) transition state. researchgate.net
Following its formation, this protonated intermediate is proposed to undergo homolytic dissociation. This cleavage results in the formation of a complex containing an N-methylaniline radical cation and nitrogen dioxide. researchgate.net These reactive species are held within a solvent cage, where they can recombine. The recombination of the nitrogen dioxide at the ortho or para positions of the N-methylaniline radical cation, followed by deprotonation, leads to the final rearomatized products, N-methyl-o-nitroaniline and N-methyl-p-nitroaniline. researchgate.netresearchgate.net Studies on other substituted N-nitroanilines, such as 2,6-dichloro-N-nitroaniline, have also demonstrated acid-catalyzed rearrangement to yield the corresponding 4-nitro derivative, supporting the general principle of nitro group migration under acidic conditions. grafiati.com
The activation energy required for these acid-catalyzed rearrangements is notably lower than that for corresponding thermal rearrangements, indicating a more favorable kinetic pathway. researchgate.net
Table 1: Proposed Mechanistic Steps for the Acid-Catalyzed Rearrangement of N-Alkylated Nitroanilines
| Step | Description | Key Intermediates/Transition States |
| 1 | Protonation | The process begins with the protonation of the nitrogen atom of the aniline moiety in the presence of a strong acid. |
| 2 | Isomerization | The protonated species rearranges to form a protonated N-alkyl-O-nitroso-N-phenylhydroxylamine. This occurs via a three-membered spirocyclic oxadiaziridine transition state. researchgate.net |
| 3 | Homolytic Cleavage | The intermediate undergoes homolytic dissociation to generate a radical cation/nitrogen dioxide complex. researchgate.net |
| 4 | Recombination & Aromatization | The nitrogen dioxide recombines at the ortho or para position of the aromatic ring, followed by deprotonation to yield the final, stable nitroaniline product. researchgate.netresearchgate.net |
Aromatic Ring Functionalization and Reaction Kinetics
The functionalization of the aromatic ring of this compound is governed by the interplay of the electronic properties of its two key substituents: the electron-donating dimethylamino group (-N(CH₃)₂) and the electron-withdrawing nitro group (-NO₂). The dimethylamino group, a powerful activating group, increases electron density on the aromatic ring, particularly at the ortho and para positions, through a positive mesomeric effect (+M). Conversely, the nitro group is strongly deactivating, withdrawing electron density via negative inductive (-I) and mesomeric (-M) effects. This dichotomy dictates the molecule's reactivity towards both electrophilic and nucleophilic aromatic substitution.
In nucleophilic aromatic substitution (SNA_r) , the electron-withdrawing nitro group activates the ring towards attack by nucleophiles. This effect is most pronounced at the ortho and para positions relative to the nitro group. The kinetics of S_NAr reactions are significantly influenced by several factors. The polarity of the solvent plays a crucial role, with high conversions often achieved in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), which can effectively solvate the charged intermediates (Meisenheimer complexes). researchgate.net Studies on the amination of similar chloro-substituted heterocycles with anilines have shown that reaction rates are dependent on the nucleophilicity and concentration of the attacking amine, as well as the temperature. ntnu.no For this compound, functionalization via S_NAr would typically require a leaving group on the ring, but the principles of activation by the nitro group remain relevant for understanding its reactivity profile.
Table 2: Factors Influencing Aromatic Ring Functionalization of this compound
| Reaction Type | Key Influencing Factors | Expected Outcome/Effect on Kinetics |
| Electrophilic Substitution | Substituent Effects | The activating -N(CH₃)₂ group directs substitution to the 4- and 6-positions, while the deactivating -NO₂ group slows the overall reaction rate. |
| Reaction Medium (pH) | In strong acid, protonation of the amino group deactivates the ring, significantly reducing reaction rates. | |
| Nucleophilic Substitution | Substituent Effects | The electron-withdrawing -NO₂ group activates the ring for nucleophilic attack, especially at positions ortho/para to it. |
| Solvent Polarity | Reaction rates are generally faster in polar aprotic solvents (e.g., DMSO, DMF) which stabilize charged intermediates. researchgate.net | |
| Temperature | Increased temperature typically increases the reaction rate, helping to overcome the activation energy barrier. |
Spectroscopic Analysis and Advanced Characterization Techniques for N,n Dimethyl 2 Nitroaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy of N,N-Dimethyl-2-nitroaniline
NMR spectroscopy serves as a fundamental tool for determining the molecular structure of this compound by providing detailed information about the chemical environment of its constituent atoms, primarily protons (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the aromatic and methyl protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a multiplet in the downfield region, while the N-methyl protons resonate as a singlet in the upfield region. uva.nlchemicalbook.comguidechem.com The specific chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the nitro (NO₂) and dimethylamino (N(CH₃)₂) groups.
A study reported the ¹H NMR spectrum of this compound in CDCl₃, showing a singlet for the methyl protons. guidechem.com Another source provides similar data, indicating the presence of a singlet for the methyl group. chemicalbook.com
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |
| Aromatic-H | Multiplet | m | CDCl₃ | uva.nl |
| N(CH₃)₂ | Singlet | s | CDCl₃ | uva.nlchemicalbook.comguidechem.com |
This table summarizes representative ¹H NMR data for this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. The spectrum of this compound displays signals for the six aromatic carbons and the two equivalent methyl carbons. The chemical shifts of the aromatic carbons are significantly affected by the electron-withdrawing nitro group and the electron-donating dimethylamino group.
Research has shown that the presence of two strongly electron-withdrawing groups ortho to each other can lead to a reversal in the intuitive assignment of carbon signals based on simple additivity rules. acs.orgacs.org Steric effects also play a crucial role in determining the chemical shifts of the carbon atoms in ortho-substituted benzenes like this compound. acs.orgacs.org Computational calculations have been employed to support the assignment of these signals. acs.org
| Carbon | Chemical Shift (δ, ppm) | Solvent | Reference |
| Aromatic Carbons | Various shifts in aromatic region | CDCl₃ | researchgate.net |
| N(CH₃)₂ | ~40.2 | CDCl₃ | researchgate.net |
This table presents representative ¹³C NMR data for this compound.
Vibrational Spectroscopy of this compound
Fourier Transform Infrared (FTIR) Spectroscopy Investigations
The FTIR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. nih.gov Key vibrational modes include the symmetric and asymmetric stretching of the nitro (NO₂) group, C-N stretching, C-H stretching of the aromatic ring and methyl groups, and various bending vibrations. researchgate.netnih.gov
Studies on related nitroaniline compounds have shown that the NO₂ stretching vibrations typically appear in the region of 1570–1485 cm⁻¹. researchgate.net The position of these bands can be influenced by factors such as solvent polarity and intramolecular interactions. acs.org
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
| NO₂ Asymmetric Stretch | ~1502 | mdpi.com |
| NO₂ Symmetric Stretch | ~1300-1340 | nih.gov |
| C-N Stretch | - | - |
| Aromatic C-H Stretch | - | - |
| Aliphatic C-H Stretch | - | - |
This table outlines the expected regions for key FTIR absorption bands of this compound.
Raman Spectroscopy Characterization
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The Raman spectrum of this compound also exhibits characteristic peaks for the nitro and dimethylamino groups, as well as the aromatic ring vibrations. nih.gov
Research on the related compound N,N-dimethyl-p-nitroaniline has demonstrated that the Raman shift of the NO₂ stretching mode is a good indicator of solvent polarity, with the frequency decreasing in more polar solvents. nih.govaip.org The excitation wavelength can also influence the Raman-Stokes shift of the NO₂ stretching mode. aip.orgaip.org
| Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Reference |
| NO₂ Stretch | 1300-1340 | nih.gov |
| Aromatic Ring Vibrations | - | - |
This table highlights a key Raman shift for this compound based on studies of similar compounds.
Mass Spectrometry (MS) Applications in this compound Research
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. The molecular weight of this compound is 166.18 g/mol . scbt.com
Under electron ionization (EI), N-alkyl-ortho-nitroanilines characteristically lose a water molecule due to an "ortho effect." researchgate.net The fragmentation patterns can be complex, involving rearrangements and the loss of various neutral fragments. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of the parent ion and its fragments. cabidigitallibrary.org The nitrogen rule in mass spectrometry states that a molecule with an even number of nitrogen atoms will have an even nominal molecular mass. youtube.com
X-ray Diffraction (XRD) Studies for Crystal and Molecular Structure
X-ray diffraction (XRD) is a powerful technique for elucidating the three-dimensional atomic arrangement of crystalline solids. It provides precise information on bond lengths, bond angles, and crystal packing, which are crucial for understanding a molecule's physical and chemical properties. While specific crystallographic data for this compound (the ortho-isomer) is not extensively detailed in the surveyed literature, comprehensive studies on its isomers and derivatives offer significant insight into the structural characteristics of this class of compounds.
One of the most studied related compounds is the para-isomer, N,N-dimethyl-p-nitroaniline . Crystals of this compound, grown from an ethanol (B145695) solution, are yellow prisms. X-ray diffraction analysis revealed that it crystallizes in the monoclinic system with the space group P21. The aromatic ring, the nitro group, and the dimethylamino group are each planar, but the molecule as a whole is not perfectly flat. The nitro group is twisted by 2.8° and the dimethylamino group by 7.3° out of the aromatic plane. This deviation from planarity is a key structural feature. The intermolecular contacts are identified as normal van der Waals interactions.
Another relevant derivative is N-methyl-2-nitroaniline , which differs by the absence of one methyl group. Its crystal structure is also monoclinic, belonging to the P 1 21/c 1 space group. researchgate.net The analysis of 2-nitroaniline (B44862) derivatives shows the presence of an intramolecular hydrogen bond between the amino and nitro groups, which forms a stable six-membered ring. nih.gov This interaction is a significant factor in the molecular conformation and crystal packing. nih.gov
Interactive Table: Crystallographic Data for N,N-Dimethyl-p-nitroaniline.
| Parameter | Value |
|---|---|
| Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.2 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a | 9.73 Å |
| b | 10.56 Å |
| c | 3.964 Å |
| β | 91° 28' |
| Volume (U) | 407.2 ų |
| Z | 2 |
Further structural insights can be gained by examining other methylated and substituted derivatives of nitroaniline. These studies highlight how the positions of the methyl and nitro groups on the aniline (B41778) ring influence crystal packing and molecular geometry.
2,4-Dimethyl-6-nitroaniline crystallizes in the monoclinic P21/c space group, with two independent molecules in the asymmetric unit. nih.gov These two molecules are nearly planar but are not parallel to each other, exhibiting a dihedral angle of 2.19°. nih.gov The crystal structure is stabilized by intermolecular N—H···O hydrogen bonds that link the molecules together. nih.gov
The crystal structure of 4-methyl-2-nitroaniline has been identified as a monoclinic system with a C2/c space group. researchgate.net In contrast, studies on a series of N,N-dimethyl-4-nitroaniline derivatives with substituents in the ortho-position to the dimethylamino group show that this group has a trigonal-pyramidal configuration and is significantly twisted relative to the ring plane. researchgate.net This is different from meta-substituted molecules where the dimethylamino group remains planar. researchgate.net
The Cambridge Crystallographic Data Centre (CCDC) contains entries for other related derivatives, such as 4,5-Dimethyl-2-nitroaniline (CCDC Number: 160012) and 2,3-Dimethyl-6-nitroaniline (CCDC Number: 282238), indicating that detailed crystallographic data for these compounds are available for further comparative analysis. nih.govnih.gov
Interactive Table: Crystallographic Data for 2,4-Dimethyl-6-nitroaniline. nih.gov
| Parameter | Value |
|---|---|
| Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a | 6.997 Å |
| b | 14.919 Å |
| c | 15.907 Å |
| β | 101.176° |
| Volume (V) | 1629.1 ų |
| Z | 8 |
Computational Chemistry and Theoretical Modeling of N,n Dimethyl 2 Nitroaniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular properties of N,N-Dimethyl-2-nitroaniline at the electronic level. These methods model the behavior of electrons and nuclei to predict molecular structure, energy, and a variety of other chemical properties.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For nitroaniline derivatives, DFT calculations are crucial for understanding the influence of substituent groups on the aromatic ring's electron distribution and reactivity. In 2-nitroaniline (B44862) derivatives, the intramolecular hydrogen bond between the amino and nitro groups significantly influences the molecule's planarity and electronic structure. doi.orgacs.org
For this compound, the steric hindrance between the bulky dimethylamino group and the adjacent nitro group forces the dimethylamino group to rotate out of the plane of the benzene (B151609) ring. This twisting disrupts the π-conjugation between the nitrogen lone pair of the amino group and the aromatic ring. DFT studies on related N,N-dimethylaniline systems help in predicting the outcomes of this geometric distortion. acs.org This disruption of resonance affects the molecule's electronic properties, including the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller gap generally implies higher reactivity.
Table 1: Representative DFT-Calculated Electronic Properties for Nitroaniline Systems
| Property | 2-Nitroaniline Derivative (Generic) | 4-Nitroaniline (B120555) Derivative (Generic) | Expected Trend for this compound |
|---|---|---|---|
| HOMO Energy | High (due to NH2 donor) | High (due to NH2 donor) | Higher (due to stronger N(CH3)2 donor) |
| LUMO Energy | Low (due to NO2 acceptor) | Low (due to NO2 acceptor) | Low (due to NO2 acceptor) |
| HOMO-LUMO Gap | Moderate | Smaller (better conjugation) | Larger (due to steric hindrance and reduced conjugation) |
| Reactivity | Reactive | More Reactive | Less reactive (due to steric hindrance) |
Ab Initio Calculations for Molecular Structure and Conformation
Ab initio (from first principles) calculations provide highly accurate predictions of molecular structure and conformation without reliance on empirical parameters. For molecules like this compound, these calculations are essential for determining the precise geometric arrangement of the atoms.
Studies on related ortho-substituted N,N-dimethyl-4-nitroaniline derivatives have shown that the dimethylamino group adopts a trigonal-pyramidal configuration and is significantly twisted with respect to the plane of the benzene ring. researchgate.net A similar conformational behavior is expected for this compound due to the steric clash between the ortho-positioned dimethylamino and nitro groups. Ab initio calculations can quantify this out-of-plane rotation (dihedral angle) and predict bond lengths and angles. For instance, ionization in the related ortho-nitrotoluene causes a significant change in the C–NO₂ torsional angle, but in the ortho-nitroaniline cation, a strong intramolecular hydrogen bond prevents this rotation, maintaining planarity. acs.org In this compound, the absence of this hydrogen bond, coupled with steric repulsion, dictates a non-planar conformation. These structural details are critical as they directly impact the molecule's electronic properties and intermolecular interactions. acs.orgchemrxiv.org
Table 2: Predicted Structural Parameters from Ab Initio Calculations for this compound (based on analogous systems)
| Parameter | Predicted Value/State | Rationale/Comparison |
|---|---|---|
| Dimethylamino Group Geometry | Trigonal Pyramidal | Steric hindrance from ortho nitro group prevents planarity. researchgate.net |
| C-N(Me2) Bond Rotation | Significant out-of-plane twist | To minimize steric repulsion with the adjacent NO2 group. |
| Nitro Group Rotation | Twisted relative to the ring | Steric pressure from the dimethylamino group. |
| Aromatic Ring | Minor distortions from planarity | To accommodate bulky substituents. |
Semiempirical Molecular Orbital Theory Applications
Semiempirical molecular orbital methods, which use parameters derived from experimental data, offer a computationally less intensive alternative to ab initio methods for studying large molecules. These methods have been applied to nitroaniline systems to explore their electronic structure and excited states. nih.gov
For this compound, semiempirical calculations can be used to model its electronic absorption spectra and understand the nature of its electronic transitions. These calculations can confirm that the lowest energy transitions are typically π→π* in nature, involving charge transfer from the electron-donating dimethylamino group to the electron-accepting nitro group. The steric hindrance in the ortho isomer, which reduces orbital overlap, would be predicted by these methods to cause a blue shift (shift to shorter wavelength) in the absorption maximum compared to its less hindered para-isomer, N,N-dimethyl-4-nitroaniline.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While extensive MD simulation data for this compound is not widely available in the literature, this technique could be applied to understand its behavior in different environments, such as in various solvents or in the solid state.
MD simulations could model the solvation dynamics around the molecule, revealing how solvent molecules arrange themselves and interact with the polar nitro and dimethylamino groups. acs.org Furthermore, these simulations could explore conformational dynamics, showing how the dimethylamino and nitro groups rotate and vibrate under thermal fluctuations. For related molecules like ortho-nitroaniline, femtosecond time-resolved mass spectrometry combined with theoretical calculations has been used to study its stability and dissociation dynamics, revealing relaxation time constants on the order of 30-200 femtoseconds. acs.orgnih.gov Such studies provide insights that are complementary to the static picture offered by quantum chemical calculations.
Topological Analysis of Electron Density Function (Atoms In Molecules Theory)
The theory of Atoms In Molecules (AIM), developed by Richard Bader, is a model of molecular electronic structure that analyzes the topology of the electron density function. This analysis provides a rigorous definition of atoms and chemical bonds and can characterize the nature of atomic interactions.
For derivatives of N,N-dimethyl-4-nitroaniline, AIM analysis has been used to study how substituents affect the contribution of different resonance forms. researchgate.net Applying AIM to this compound would allow for a detailed characterization of its chemical bonds and non-covalent interactions. The analysis would locate critical points in the electron density, such as bond critical points (BCPs), which exist between bonded atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For instance, a high ρ and a negative ∇²ρ are characteristic of a shared (covalent) interaction, while a low ρ and a positive ∇²ρ indicate a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions. This method could precisely describe the degree of covalent character in the C-N and N-O bonds and quantify the strength of any intramolecular interactions arising from the proximity of the ortho substituents.
Theoretical Prediction and Analysis of Molecular Dipole Moments and Charge Transfer Characteristics
The arrangement of the electron-donating dimethylamino group and the electron-withdrawing nitro group on the aniline (B41778) frame creates a significant intramolecular charge transfer (ICT) system. This charge separation results in a large molecular dipole moment.
Theoretical calculations are essential for quantifying this dipole moment and understanding the charge transfer process. For the related N,N-dimethyl-p-nitroaniline, both experimental and theoretical studies show a large ground-state dipole moment that increases upon electronic excitation, indicative of enhanced charge transfer in the excited state. researchgate.netcdnsciencepub.com
In this compound, the steric hindrance between the adjacent functional groups forces them out of the plane of the benzene ring. This twisting reduces the resonance interaction and, consequently, the extent of charge transfer compared to the planar conformation of the para isomer. echemi.com Therefore, while this compound is still a highly polar molecule, theoretical predictions would show its dipole moment to be lower than that of N,N-dimethyl-4-nitroaniline. Calculations can map the charge distribution in both the ground and excited states, providing a detailed picture of the ICT process. cdnsciencepub.com
Advanced Applications in Materials Science and Photophysics Based on N,n Dimethyl 2 Nitroaniline Derivatives
Nonlinear Optical (NLO) Properties of N,N-Dimethyl-2-nitroaniline Analogues
The significant nonlinear optical (NLO) properties of nitroaniline derivatives stem from their molecular structure, which features a strong electron donor (amino or dimethylamino group) and a potent electron acceptor (nitro group) connected by a π-conjugated benzene (B151609) ring. This "push-pull" arrangement leads to a large change in dipole moment upon excitation, resulting in high molecular first hyperpolarizability (β), a key measure of a molecule's NLO activity. researchgate.nete-journals.in The efficiency of these organic materials often surpasses that of traditional inorganic crystals. inoe.ro
N,N-dimethyl-4-nitroaniline (NNDM4NA) is frequently used as a reference compound in the study of NLO properties due to its significant bathochromic shift, which aids in analyzing electrostatic interactions. researchgate.netup.pt The addition of the N(CH₃)₂ group, a strong electron donor, enhances the asymmetric charge distribution, leading to higher dipole moments and hyperpolarizability compared to unsubstituted nitroanilines. mdpi.com For a material to exhibit macroscopic NLO effects like second-harmonic generation, it must crystallize in a non-centrosymmetric structure, a requirement met by several nitroaniline analogues. inoe.ro
Table 1: NLO Properties of N,N-Dimethyl-4-nitroaniline Analogues
| Compound | Property | Value | Wavelength (nm) | Reference |
|---|---|---|---|---|
| 2-methyl-4-nitroaniline (B30703) (MNA) | Hyperpolarizability (β) | 71 × 10⁻⁴⁰ m⁴V⁻¹ | 361 | mdpi.com |
| N-(4-nitro-2-pyridinyl)-phenylalaninol (NPPA) | Nonlinear Optical Coefficient (d₂₃) | 31 pm/V | 1064 / 1318 | spie.org |
| Poly(N-MNA Acrylamide) Film | Second Harmonic Coefficient (d₃₃) | ~3 pm/V | 1064 | spie.org |
| Self-Assembled Film (poly S-119) | Second-Order Susceptibility (χ₃₃₃) | 6.17 ± 0.18 pm/V | 1200 | mdpi.com |
Second-Harmonic Generation (SHG) Studies
Second-harmonic generation (SHG) is a primary NLO phenomenon where two photons of the same frequency interact with a nonlinear material, are "combined," and generate a new photon with twice the energy and frequency, and half the wavelength. This process is highly dependent on the material's molecular hyperpolarizability and its crystal structure. For SHG to occur, the material must lack a center of symmetry (i.e., be non-centrosymmetric). mdpi.comacs.org
Many organic compounds with push-pull characteristics, including nitroaniline derivatives, have been investigated for their SHG capabilities. inoe.ro For instance, cocrystals of 2-amino-5-nitropyridine (B18323) with certain sulfonic acids exhibit high SHG efficiencies, comparable to well-known materials like m-nitroaniline. acs.org The SHG efficiency of nanofibers containing 2-methyl-4-nitroaniline (MNA) can be an order of magnitude greater than the bulk powder, demonstrating that material processing and morphology play a crucial role. researchgate.net In some cases, even molecules that typically crystallize in centrosymmetric structures, like para-nitroaniline, can be organized into non-centrosymmetric arrangements in nanofibers, leading to a strong SHG response. researchgate.net
Structure-Nonlinear Optical Property Relationships
The relationship between a molecule's structure and its NLO properties is a cornerstone of designing new materials. Key factors include:
Donor-Acceptor Strength: The NLO response is maximized by an optimal combination of electron donor and acceptor strengths for a given π-conjugated bridge. spie.org The N,N-dimethylamino group is a powerful donor, and the nitro group is a strong acceptor, making their combination highly effective. mdpi.com
π-Conjugation: An extended π-electron system, like the benzene ring, is essential to facilitate intramolecular charge transfer (ICT) from the donor to the acceptor, which is the origin of the large hyperpolarizability. researchgate.nete-journals.in
Molecular Geometry: The planarity of the molecule and the orientation of the donor and acceptor groups are critical. In a study of N,N-dimethyl-4-nitroaniline derivatives, it was found that substitution at the ortho-position to the dimethylamino group causes it to twist out of the plane of the benzene ring. researchgate.net This twisting can disrupt the π-conjugation and potentially alter the NLO properties. In contrast, meta-substituted molecules tend to remain planar. researchgate.net
Crystalline Arrangement: At the macroscopic level, the alignment of molecules in the crystal lattice is paramount. A non-centrosymmetric crystal structure is required for second-order NLO effects like SHG. inoe.ro The archetype p-nitroaniline, despite its high molecular NLO activity, crystallizes in a centrosymmetric fashion, which cancels out any bulk SHG effect. mdpi.com In contrast, m-nitroaniline crystallizes acentrically and exhibits significant NLO and piezoelectric properties. mdpi.com
Piezoelectric Phenomena in this compound Related Crystals
Piezoelectricity, the generation of an electric charge in response to applied mechanical stress, is another property exhibited by materials with a non-centrosymmetric crystal structure. Like SHG, this effect is forbidden in centrosymmetric crystals. mdpi.com
N,N-dimethyl-4-nitroaniline (NNDM4NA) is a notable piezoelectric molecular crystal. mdpi.comresearchgate.net It crystallizes in an acentric structure and is also known for its superelastic and superplastic properties. researchgate.net When nanocrystals of NNDM4NA are embedded into poly-L-lactic acid (PLLA) polymer microfibers via electrospinning, the resulting composite material displays an exceptionally high piezoelectric response. mdpi.comresearchgate.net For a small applied stress, these hybrid fibers generate a very high effective piezoelectric voltage coefficient (g_eff). mdpi.comresearchgate.net This remarkable performance is attributed to the combination of the high effective piezoelectric coefficient of the NNDM4NA nanocrystals and the low dielectric permittivity of the composite. mdpi.com
Table 2: Piezoelectric Properties of NNDM4NA@PLLA Hybrid Fibers
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Effective Piezoelectric Voltage Coefficient (g_eff) | 4.1 VmN⁻¹ | Stress of 5.0 × 10³ Nm⁻² | mdpi.comresearchgate.net |
| Effective Piezoelectric Coefficient (d_eff) | 220 pCN⁻¹ | - | mdpi.com |
| Young's Modulus | 55 MPa | - | researchgate.net |
| Tensile Strength | 2.8 MPa | - | researchgate.net |
The g_eff value for the NNDM4NA@PLLA fibers is an order of magnitude higher than that of other high-performance materials like poly(vinylidenefluoride) (PVDF) and certain ferroelectric perovskites, making these derivatives highly promising for applications in energy harvesting and as sensitive mechanical sensors. mdpi.com
Luminescence and Photophysical Properties
The photophysical properties of nitroaniline derivatives are complex and heavily influenced by their structure, environment, and excited-state dynamics. The strong intramolecular charge transfer character dictates their absorption and emission behavior.
Fluorescence Emission Characteristics
While the nitro group is often considered a fluorescence quencher due to its promotion of efficient non-radiative decay pathways like intersystem crossing, some nitroaromatic compounds do exhibit fluorescence. rsc.org The fluorescence of N,N-dimethyl-nitroaniline analogues is highly sensitive to their environment and molecular structure.
For example, an ethanol (B145695) solution of N,N-dimethyl-4-nitroaniline (NNDM4NA) shows an intense absorption band with a maximum at 386 nm. mdpi.comresearchgate.net Upon excitation at this wavelength, it emits an intense blue fluorescence with a maximum at 460 nm. mdpi.comresearchgate.net When embedded as nanocrystals in PLLA fibers, the material exhibits solid-state blue fluorescence with a notably long lifetime decay of 147 ns, which is important for solid-state emitter applications. mdpi.comresearchgate.net
However, for many nitroaniline derivatives, fluorescence can be weak or non-existent in solution at room temperature. rsc.org The emission properties are often strongly dependent on temperature and solvent polarity. The low fluorescence quantum yields in many nitroaromatics are typically due to rapid intersystem crossing from the singlet excited state (S₁) to a triplet state (T₁), a process facilitated by the nitro group. rsc.org
Table 3: Fluorescence Properties of N,N-Dimethyl-4-nitroaniline (NNDM4NA)
| System | Excitation Max (λ_exc) | Emission Max (λ_em) | Stokes Shift | Fluorescence Lifetime | Reference |
|---|---|---|---|---|---|
| NNDM4NA in Ethanol | 386 nm | 460 nm | 74 nm | - | mdpi.comresearchgate.net |
| NNDM4NA@PLLA Fibers | 405 nm | 430–470 nm | - | 147 ns | mdpi.comresearchgate.net |
Photoinduced Electron Transfer (PET) and Inner Filter Effects (IFE)
Photoinduced Electron Transfer (PET) is a key process in the photophysics of these donor-acceptor systems. Upon photoexcitation, an electron can be transferred from an electron-rich species (donor) to an electron-deficient one (acceptor). N,N-dimethylaniline and its derivatives are excellent electron donors and have been studied in various PET systems. acs.orgclaremont.edu For example, PET from N,N-dimethylaniline to excited-state acceptors like coumarins occurs at an ultrafast rate. claremont.edu In systems where a fluorophore is present, PET can act as a quenching mechanism, where the energy of the excited fluorophore is used to drive the electron transfer instead of being released as light. rsc.org The efficiency of PET is a critical factor in the design of fluorescent probes and photosensitizers. rsc.orgresearchgate.net For instance, in some fluorescent probes, PET from an N,N-dimethylaniline moiety quenches the fluorescence of a BODIPY fluorophore; this quenching can be "switched off" by protonation, which lowers the energy of the donor orbital and makes PET unfavorable, thus restoring fluorescence. rsc.org
The Inner Filter Effect (IFE) is a phenomenon that can complicate fluorescence measurements but can also be harnessed for sensing applications. IFE occurs when a substance in the sample (the "absorber" or "quencher") absorbs either the excitation light intended for the fluorophore or the light emitted by it. researchgate.netresearchgate.net This absorption reduces the measured fluorescence intensity, mimicking true quenching processes like PET, but without any direct molecular interaction or energy transfer between the fluorophore and the absorber. researchgate.net A key distinction is that IFE does not alter the fluorescence lifetime of the fluorophore, whereas dynamic quenching processes like PET do. researchgate.net The IFE mechanism is significant when there is a substantial overlap between the absorption spectrum of the quencher and the excitation or emission spectrum of the fluorophore. nih.govmdpi.com This principle has been used to develop sensors for nitrobenzene (B124822) derivatives, where their pH-dependent absorption spectrum overlaps with a polymer's emission, causing a detectable red-shift in the fluorescence signal. nih.gov
N,n Dimethyl 2 Nitroaniline As a Precursor in Complex Organic Synthesis
Intermediate in the Synthesis of Dyes and Pigments
N,N-Dimethyl-2-nitroaniline is a key building block in the manufacturing of various dyes and pigments. solubilityofthings.comsolubilityofthings.com The presence of the nitro group and the dimethylamino group on the aniline (B41778) ring influences the electronic properties of the molecule, which is a critical factor in the coloration of the resulting dyes. fiveable.me
Nitroanilines, in general, are fundamental intermediates in the production of azo dyes. chemimpex.com These dyes, which contain a nitrogen-nitrogen double bond (N=N), are synthesized through a two-step process: the diazotization of an aromatic amine followed by a coupling reaction with another aromatic compound. unb.ca this compound can be utilized in these reactions to produce a variety of colors, including yellows, reds, oranges, browns, and blues. unb.ca
For instance, related nitroaniline derivatives are used in the synthesis of disperse dyes for textiles. environmentclearance.nic.in The specific shade and properties of the dye are determined by the precise structure of the aniline derivative and the coupling agent used. The synthesis of 2,4-dimethyl-6-nitroaniline, a related compound, highlights its importance as an aromatic organic intermediate for creating dyes and pigments. nih.gov
Table 1: Examples of Related Nitroanilines in Dye Synthesis
| Compound | Application |
| 2,4-Dimethyl-6-nitroaniline | Intermediate for dyes and pigments. nih.gov |
| 2-Nitroaniline (B44862) | Precursor for azo dyes. chemimpex.com |
| 4-Methyl-2-nitroaniline | Used in dye synthesis. |
| 2,5-Dimethyl-4-nitroaniline | Used in the synthesis of dyes and pigments. solubilityofthings.com |
Building Block for Heterocyclic Compound Synthesis
The reactivity of this compound makes it a valuable starting material for the synthesis of various heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. mdpi.com
Role in Pyridine (B92270) and Pyrimidine (B1678525) Derivatives Synthesis
This compound and its related compounds are instrumental in constructing pyridine and pyrimidine rings, which are core structures in many biologically active molecules. For example, research has shown that amidines derived from reactions involving nitroanilines can be used to prepare pyrimidine and pyridine derivatives. scirp.orgscirp.org
One synthetic approach involves the reaction of N,N'-dimethylformamide dimethyl acetal (B89532) (DMFDMA) with a dicarbonyl compound to form enamines, which then serve as precursors for substituted pyridines. scirp.org In a specific example, an amidine was prepared and subsequently reacted with 4-nitroaniline (B120555) to yield a pyrimidine derivative. scirp.orgscirp.org This demonstrates the utility of nitroanilines as key components in the ring-forming steps of heterocyclic synthesis.
Utility in Schiff Base Chemistry
Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. They are formed by the condensation of a primary amine with an aldehyde or ketone. conscientiabeam.com this compound, as an aromatic amine, can participate in the formation of Schiff bases.
These Schiff bases and their metal complexes have a wide range of applications. arpgweb.com For example, mixed ligand chelates have been synthesized using a Schiff base derived from 4-dimethylaminobenzaldehyde and 2-aminophenol (B121084) as the primary ligand, and 2-nitroaniline as the secondary ligand. scirp.org The involvement of the nitro group of the 2-nitroaniline in bonding with the metal ions was confirmed, indicating its role in the formation of stable complexes. scirp.org Similarly, Schiff base complexes of various metal ions have been prepared with ligands derived from the condensation of aldehydes with nitroanilines. arpgweb.com
Precursor for Advanced Pharmaceutical Compounds
The structural framework of this compound is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. solubilityofthings.com Nitroanilines are recognized as important intermediates in the development of pharmaceuticals.
The synthesis of N-Acyl-N-carboxymethyl-2-nitroaniline analogues represents a class of water-soluble photolabile precursors of carboxylic acids, which have applications in drug delivery and release studies. rsc.org Furthermore, the benzimidazole (B57391) scaffold, a key component in many pharmaceuticals, is often derived from phenylenediamines, which are produced from the reduction of nitroanilines like 2-nitroaniline. wikipedia.org The versatility of nitroanilines as precursors extends to their use in creating a variety of medicinal compounds. chemimpex.comevitachem.com
Environmental Transformation and Degradation Mechanisms of Nitroaniline Compounds Relevant to N,n Dimethyl 2 Nitroaniline
Catalytic Degradation Pathways
Catalytic reduction has emerged as a highly effective method for the transformation of nitroanilines. nih.govrsc.orgrsc.org This process typically involves the use of a catalyst, often in the form of metal nanoparticles, and a reducing agent to convert the toxic nitro group (-NO₂) into a benign amino group (-NH₂). nih.govnih.gov For instance, the reduction of 2-nitroaniline (B44862) yields the less toxic and industrially useful product, o-phenylenediamine. nih.gov While thermodynamically favorable, this reaction has a significant kinetic barrier, necessitating a catalyst to facilitate electron transfer from the reducing agent to the nitroaniline molecule. rsc.org
Role of Nanocatalytic Systems in Reduction Processes
Nanocatalytic systems are central to the modern chemical reduction of nitroanilines due to their high surface-area-to-volume ratio and excellent catalytic activity. rsc.org Various metal nanoparticles have been extensively studied for this purpose, with gold (Au) and silver (Ag) being among the most common. nih.govrsc.orgrsc.org These nanoparticles act as electron relay systems, accepting electrons from a donor, typically sodium borohydride (B1222165) (NaBH₄), and transferring them to the nitroaniline molecules adsorbed on their surface. researchgate.net
A wide array of nanocatalysts have been developed, demonstrating high efficiency:
Gold and Silver Nanoparticles: Au and Ag nanoparticles, often stabilized by polymers or supported on materials like silica (B1680970), are effective for nitroaniline reduction. nih.govrsc.orgnih.gov The catalytic efficiency can be influenced by the nanoparticle's shape, with nanospheres sometimes showing higher activity than nanorods or nanoprisms due to a larger effective surface area. nih.govrsc.org
Bimetallic and Other Metal Nanoparticles: Bimetallic nanoparticles (e.g., Pd/Ni) can exhibit enhanced catalytic efficacy compared to their monometallic counterparts. rsc.org Other metals, including copper (Cu), platinum (Pt), palladium (Pd), nickel (Ni), and cerium oxide (CeO₂), have also been successfully used as nanocatalysts for the reduction of 2-nitroaniline and other isomers. rsc.orgtandfonline.com For example, CeO₂ nanoparticles have shown the ability to reduce 2-nitroaniline with 99.12% efficiency within 60 seconds under microwave irradiation. tandfonline.com
Supported Nanocatalysts: To improve stability and reusability, nanoparticles are often immobilized on support materials. rsc.org Examples include silver nanoparticles functionalized in polymer microgels for the reduction of 2-nitroaniline and CoMn₂O₄ nanoparticles on fibrous phosphosilicate for the reduction of both 4-nitrophenol (B140041) and 2-nitroaniline. researchgate.netrsc.org
The general mechanism involves the adsorption of both borohydride ions (BH₄⁻) and nitroaniline molecules onto the surface of the nanoparticles, where the electron transfer and subsequent hydrogenation of the nitro group occur. researchgate.net
Kinetic and Thermodynamic Considerations of Catalytic Reduction
The catalytic reduction of nitroanilines is typically monitored using UV-Vis spectrophotometry, observing the decrease in the characteristic absorbance peak of the nitroaniline and the appearance of the peak for the corresponding phenylenediamine. rsc.org The kinetics of these reactions are consistently reported to follow a pseudo-first-order model with respect to the nitroaniline concentration, given that the reducing agent (NaBH₄) is used in large excess. researchgate.netrsc.org
The apparent rate constant (k_app) is a key parameter for comparing the efficiency of different catalytic systems. Several factors influence this rate, including the type and concentration of the catalyst, temperature, and the specific nitroaniline isomer.
Table 1: Kinetic Data for Catalytic Reduction of Nitroanilines
| Catalyst | Substrate | Apparent Rate Constant (k_app) | Reference |
|---|---|---|---|
| CeO₂ NPs (microwave-assisted) | 2-Nitroaniline | 99.12% efficiency in 60s | tandfonline.com |
| Pd@CCTP | p-Nitrophenol | 2.08 × 10⁻² s⁻¹ | rsc.orgrsc.orgresearchgate.net |
| CoMn₂O₄/APTPOSS@FPS NPs | 2-Nitroaniline | Conversion >99.8% in ~100s | rsc.org |
| AgNPs in p(Nipam-co-AAc) microgels | 2-Nitroaniline | Rate increases with catalyst dose | researchgate.net |
| Au@[C₄C₁₆Im]Br | 2-Nitrophenol | Demonstrates excellent catalytic performance | rsc.org |
Thermodynamic studies have also been conducted to understand the energy changes during the reaction. For the hydrogenation of p-nitrophenol using a Pd@CCTP catalyst, the activation energy (Ea) was found to be 15.67 kJ mol⁻¹. rsc.orgrsc.orgresearchgate.net Further analysis revealed a positive enthalpy change (ΔH) of 12.55 kJ mol⁻¹ and a negative entropy change (ΔS) of -0.235 kJ mol⁻¹ K⁻¹, indicating that the catalytic hydrogenation is an endothermic and non-spontaneous process under the studied conditions. researchgate.net
Advanced Oxidation Processes (AOPs) for Nitroaniline Degradation
Advanced Oxidation Processes (AOPs) are another major category of degradation methods, characterized by the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). ijret.orgnih.gov These radicals have a high oxidation potential (2.8 eV) and can non-selectively degrade a wide range of recalcitrant organic pollutants, including nitroanilines, often mineralizing them into carbon dioxide and water. nih.govencyclopedia.pubspertasystems.com
Fenton Oxidation Mechanisms
The Fenton process is a classic AOP that uses a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to generate hydroxyl radicals. nih.govspertasystems.com The fundamental reaction is:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ nih.gov
This process is most effective under acidic conditions, with studies on p-nitroaniline and 2-nitroaniline degradation reporting optimal pH values between 2.5 and 3.5. ijret.orgnih.govresearchgate.netniscpr.res.in At higher pH, iron precipitates as hydroxide (B78521), reducing catalyst availability, while at very low pH, the reaction is hindered by the scavenging of •OH by protons (H⁺). eaht.org
The efficiency of Fenton oxidation is dependent on the concentrations of H₂O₂ and Fe²⁺. Increasing the dosage of both generally enhances the degradation rate, but an excess of either can be inhibitory. researchgate.net For example, excess H₂O₂ can scavenge •OH radicals, and excess Fe²⁺ can also participate in scavenging reactions.
The photo-Fenton process , which incorporates UV or solar light, significantly enhances degradation efficiency. ijret.orgnih.gov Light irradiation facilitates the photoreduction of Fe³⁺ back to Fe²⁺, ensuring a continuous supply of the catalyst and generating additional hydroxyl radicals: ijret.orgnih.gov
Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺ nih.gov
This enhancement allows for higher oxidation power and often a wider working pH range. nih.govnih.gov Studies on 2-nitroaniline have shown that the photo-Fenton process leads to higher removal efficiency compared to the conventional Fenton process. ijret.org
Photo-Degradation Mechanisms of Related N-Nitrosamines
While N,N-Dimethyl-2-nitroaniline is not an N-nitrosamine, the environmental degradation of structurally related N-nitrosamines, such as N-nitrosodimethylamine (NDMA), provides insight into potential photochemical pathways. N-nitrosamines are known to be susceptible to photolysis, particularly by UV irradiation. acs.orgoak.go.kr
The primary photochemical event for NDMA is the cleavage of the N-N bond upon absorption of UV light (at ~230 nm and ~340 nm). acs.orgoak.go.krcdnsciencepub.com This homolytic scission generates a dimethylamino radical and nitric oxide. acs.org The subsequent reactions are complex and influenced by factors like pH and the presence of dissolved oxygen. acs.org
Key mechanistic pathways include:
Homolytic Cleavage: The initial N-N bond scission is the core of the photolysis. acs.orgcdnsciencepub.com
Role of pH: The rate of photolysis often increases with decreasing pH. acs.org This has been attributed to the protonation of the nitrosamine, forming a more photolabile species. oak.go.kr The distribution of final products, such as nitrite (B80452) and nitrate, is also pH-dependent. oak.go.krnih.gov
Role of Oxygen: Dissolved oxygen can increase the quantum yield of NDMA photolysis by reacting with radical intermediates, preventing the reformation of the parent compound and leading to photooxidation products. acs.orgnih.gov
Final Products: The major degradation products from NDMA photolysis in aqueous solutions include methylamine (B109427), dimethylamine (B145610), nitrite, nitrate, formaldehyde, and formic acid. acs.orgnih.gov
Identification of Degradation Intermediates and Reaction Pathways
Catalytic Reduction Pathway: The pathway for catalytic reduction is straightforward. The nitro group is reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group. The primary and final product of reducing a nitroaniline like 2-nitroaniline is its corresponding diamine, o-phenylenediamine. nih.gov
Aerobic Degradation Pathway: In some microbial degradation studies, which involve oxidative steps, the pathway for N-methyl-4-nitroaniline was shown to begin with N-demethylation to form 4-nitroaniline (B120555). plos.org This is followed by oxidative steps, forming intermediates such as 4-aminophenol (B1666318) and 1,2,4-benzenetriol (B23740) before the aromatic ring is cleaved. plos.org
Fenton Oxidation Pathway: The degradation pathway via Fenton oxidation is more complex and involves multiple steps of oxidation. For a related compound, 4-methoxy-2-nitroaniline, studies have identified nineteen different intermediates. rsc.org The proposed pathway involves initial attack by •OH radicals, leading to hydroxylated intermediates. This is followed by the opening of the aromatic ring, which produces short-chain organic acids like oxalic acid, acetic acid, and formic acid, before eventual mineralization to CO₂ and H₂O. rsc.org
N-Nitrosamine Photolysis Pathway: As discussed, NDMA photolysis leads to smaller amine fragments. The primary pathways result in the formation of dimethylamine and nitrite or methylamine and nitrate, depending on the conditions. acs.orgacs.org
Table 2: Identified Degradation Intermediates for Nitroaromatic Compounds
| Degradation Method | Parent Compound | Identified Intermediates/Products | Reference |
|---|---|---|---|
| Catalytic Reduction | 2-Nitroaniline | o-Phenylenediamine | nih.gov |
| Catalytic Reduction | 4-Nitroaniline | p-Phenylenediamine | nih.gov |
| Aerobic Degradation | N-Methyl-4-nitroaniline | 4-Nitroaniline, 4-Aminophenol, 1,2,4-Benzenetriol | plos.org |
| Fenton Oxidation | 4-Methoxy-2-nitroaniline | Hydroxylated aromatics, Oxalic acid, Acetic acid, Formic acid | rsc.org |
| UV Photolysis | N-Nitrosodimethylamine (NDMA) | Dimethylamine, Methylamine, Nitrite, Nitrate, Formaldehyde, Formic Acid | acs.orgnih.gov |
Q & A
Basic: What are the established synthetic routes for N,N-Dimethyl-2-nitroaniline, and how can their efficiency be optimized?
This compound is typically synthesized via nucleophilic substitution or electrochemical pathways. A novel electrocatalytic method involves reducing nitrobenzene derivatives with CO₂ and water over a Pd/Co–N/carbon electrode. This system achieves high yields (up to 93%) by sequentially converting nitrobenzene to aniline, then to N-methylaniline, and finally to N,N-dimethylaniline through formamide intermediates . Optimization requires controlling reaction parameters such as electrolyte composition (e.g., [Bmim]Tf₂N and AMPA), temperature, and current density. Traditional nitration of N,N-dimethylaniline may also be used, but regioselectivity must be carefully monitored to avoid byproducts.
Advanced: How do substituent effects and intramolecular interactions impact the electronic absorption spectra of this compound derivatives?
Substituents at the 4-position (e.g., +M groups like methoxy or methyl) alter the twist angle between the nitro and dimethylamino groups, influencing charge-transfer transitions. For example, 4-methoxy derivatives exhibit enhanced C1→C2 transitions due to increased steric hindrance and resonance stabilization, as observed in UV-Vis and NMR studies . Intramolecular hydrogen bonding is absent in N,N-dimethylated derivatives, unlike their N–H analogs, leading to distinct solvatochromic shifts. Researchers should employ time-dependent DFT calculations alongside experimental spectra to correlate substituent effects with spectral changes.
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers expect?
Key techniques include:
- ¹H/¹³C NMR : Look for aromatic proton signals at δ 7.5–8.5 ppm and methyl groups at δ 3.0–3.5 ppm. Absence of N–H peaks confirms dimethylation .
- IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C–N (~1350 cm⁻¹) provide structural confirmation .
- Mass Spectrometry (HRMS) : The molecular ion peak at m/z 166.18 (C₈H₁₀N₂O₂) validates purity .
- X-ray Diffraction : Resolves crystal packing and confirms the nitro group's orientation relative to the dimethylamino group .
Advanced: What role does this compound play in terahertz (THz)-wave generation, and how do its nonlinear optical (NLO) properties compare to other materials?
This compound derivatives, such as N-benzyl-2-methyl-4-nitroaniline (BNA), exhibit exceptional NLO coefficients (e.g., d₃₃ ≈ 234 pm/V) due to strong electron donor-acceptor interactions. BNA crystals enable THz-wave generation via collinear phase-matching in type-0 configurations, achieving tunability across 0.1–15 THz with high conversion efficiency . Compared to inorganic crystals (e.g., ZnTe), BNA offers broader frequency ranges but requires precise crystal growth (e.g., vertical Bridgman method) to minimize defects.
Advanced: How does the solvation behavior of this compound in acetonitrile/C₂Cl₄ mixtures influence its spectroscopic properties?
In acetonitrile (ACN)/C₂Cl₄, N,N-dimethylation prevents specific solvation structures (e.g., 1:1 or 1:2 ACN-solute complexes) observed in analogs like p-nitroaniline. IR electroabsorption spectroscopy reveals that ACN forms head-to-tail dimers in solution, increasing the solvent dipole moment by ~1.5× compared to monomeric ACN. This solvent reorganization reduces solute-solvent hydrogen bonding, shifting absorption maxima and lowering extinction coefficients .
Basic: What are the critical considerations for handling and storing this compound to ensure experimental reproducibility?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .
- Handling : Use gloves and fume hoods due to potential toxicity (refer to SDS for LD₅₀ data). Avoid contact with strong oxidizers.
- Purity Verification : Regularly check via HPLC (≥95% purity) and NMR to detect degradation products like nitroso derivatives .
Advanced: How can contradictions in spectral data for this compound derivatives be resolved during structural elucidation?
Discrepancies in NMR coupling constants or IR peaks often arise from conformational flexibility or solvent effects. For example, long-range H5–N–H coupling in non-methylated analogs may mislead interpretations of intramolecular hydrogen bonding. Use variable-temperature NMR to assess rotational barriers and DFT-based molecular dynamics simulations to model solvent interactions . Cross-validate with X-ray crystallography when possible.
Advanced: What mechanistic insights explain the electrochemical N,N-dimethylation of nitroaromatics to synthesize this compound?
The process involves three key steps:
Nitro Reduction : Nitrobenzene is electrochemically reduced to aniline via nitroso and hydroxylamine intermediates .
Formamide Formation : CO₂ and H₂O react with aniline over Pd/Co–N/carbon to generate N-phenylformamide through CHOₐdₛ insertion.
Methylation : Sequential hydrogenation and formamide coupling yield N-methylaniline, which undergoes further methylation to N,N-dimethylaniline. AMPA acts as a Brønsted base, enhancing formamide stability and reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
